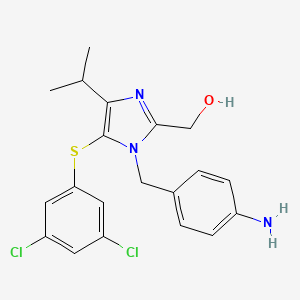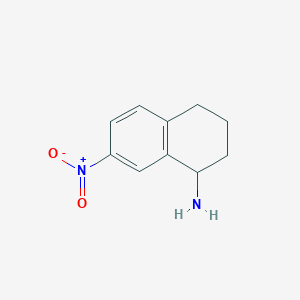
7-NITRO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-NITRO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE is an organic compound with the molecular formula C10H12N2O2 It is a derivative of naphthalene, characterized by the presence of a nitro group at the 7th position and an amine group at the 1st position of the tetrahydronaphthalene ring
Vorbereitungsmethoden
The synthesis of 7-NITRO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE typically involves the nitration of 1,2,3,4-tetrahydro-1-naphthalenamine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:
Nitration Reaction: 1,2,3,4-tetrahydro-1-naphthalenamine is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 7th position.
Purification: The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
7-NITRO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-NITRO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-NITRO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amine group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
7-NITRO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-1-naphthalenamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitro-1,2,3,4-tetrahydro-2-naphthalenamine: Similar structure but with the amine group at the 2nd position, which may affect its reactivity and biological activity.
1-Naphthylamine: A simpler structure without the tetrahydro ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
211372-31-5 |
|---|---|
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
7-nitro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12N2O2/c11-10-3-1-2-7-4-5-8(12(13)14)6-9(7)10/h4-6,10H,1-3,11H2 |
InChI-Schlüssel |
ASDSSALPMXLNCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)C=CC(=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

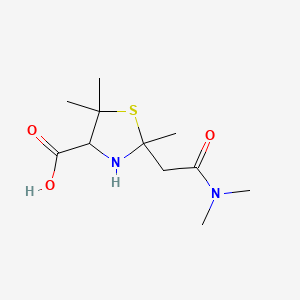
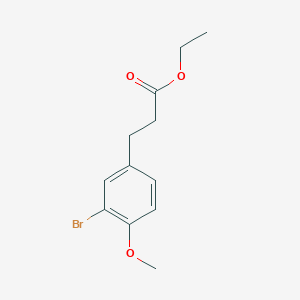
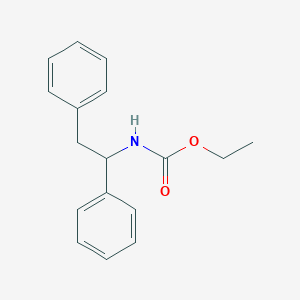
![[2-(3-Aminophenyl)-2-oxoethyl]azanide](/img/structure/B8697724.png)
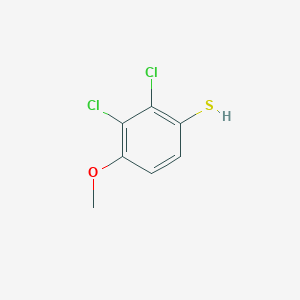
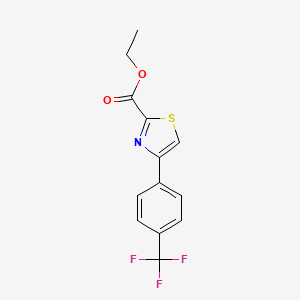




![Methyl 2-([(1r)-1-phenylethyl]amino)acetate](/img/structure/B8697773.png)

